molecular formula C7H9NOS B8527511 N-2-Thiabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine CAS No. 83369-21-5

N-2-Thiabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine

Cat. No. B8527511
CAS RN: 83369-21-5
M. Wt: 155.22 g/mol
InChI Key: LTPQBODQBYKDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-2-Thiabicyclo[2.2.2]oct-5-en-3-ylidenehydroxylamine is a useful research compound. Its molecular formula is C7H9NOS and its molecular weight is 155.22 g/mol. The purity is usually 95%.
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properties

CAS RN

83369-21-5

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

N-(2-thiabicyclo[2.2.2]oct-5-en-3-ylidene)hydroxylamine

InChI

InChI=1S/C7H9NOS/c9-8-7-5-1-3-6(10-7)4-2-5/h1,3,5-6,9H,2,4H2

InChI Key

LTPQBODQBYKDSY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C=CC1C(=NO)S2

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thiophosgene (296 g of 85% , 2.19 m) was added dropwise to a stirred solution of 167 g (2.08 m) of 1,3-cyclohexadiene in 500 ml of chloroform. The exothermic reaction caused the temperature to rise from 25° C. to 68° C. with refluxing of the solvent. After 45 minutes, the reaction mixture was cooled and added in portions over four hours to a stirred solution of hydroxylamine (prepared from 480 g (6.9 m) of hydroxylamine hydrochloride in 175 ml water by dropwise addition at 0° C. of a solution of 434 g of 89% potassium hydroxide (6.9 m) in 250 ml of water) at -15° C. After being stirred overnight, the reaction mixture was filtered and the filter cake washed with methylene chloride. The combined filtrate and washings were separated and the organic layer dried (MgSO4) and reduced in volume at about 20 Torr. After addition of carbon tetrachloride to the residue, distillation of solvent was continued at atmospheric pressure until a pot temperature of 75° C. was attained. The hot mixture was filtered. Cooling of the gave a solid which was recrystallized from carbon tetrachloride to yield 271 g of the title compound.
Quantity
296 g
Type
reactant
Reaction Step One
Quantity
167 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
480 g
Type
reactant
Reaction Step Three
Quantity
434 g
Type
reactant
Reaction Step Three
Name
Quantity
175 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

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